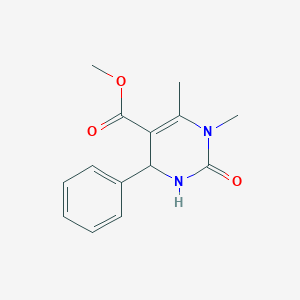

Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

Structural Breakdown and IUPAC Conventions

The IUPAC name methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate systematically encodes:

- Methyl ester : Indicated by "methyl" at the beginning.

- Tetrahydropyrimidine core : A six-membered ring with two nitrogen atoms at positions 1 and 3, partially saturated with four single bonds.

- Substituents :

- Methyl groups at N1 and C6.

- Phenyl group at C4.

- Ketone (=O) at C2.

Table 1: Comparative Nomenclature of Related Derivatives

Alternative naming conventions include positional numbering starting from the ketone oxygen (e.g., "3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate").

Properties

IUPAC Name |

methyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-11(13(17)19-3)12(15-14(18)16(9)2)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFSIMUYNDCTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, benzaldehyde, methyl acetoacetate, and urea can be reacted in the presence of an acid catalyst like p-toluenesulfonic acid under microwave irradiation to yield the desired product .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to increase yield and reduce reaction time. Techniques such as microwave-assisted synthesis and the use of Lewis acid catalysts have been employed to enhance the efficiency of the Biginelli reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Research has identified methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a promising candidate for developing antimycobacterial agents. It has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating significant activity. In vitro studies have shown that derivatives of tetrahydropyrimidine compounds exhibit minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against various strains of M. tuberculosis .

Structure-Activity Relationship (SAR)

The compound's structure allows for modifications that can enhance its biological activity. For instance, alterations at the 1 and 6 positions of the pyrimidine ring have been linked to improved binding affinity and selectivity for biological targets. This has implications for designing more effective drugs with reduced side effects .

Anticancer Properties

Cytotoxicity Studies

this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it induces apoptosis in various cancer types by disrupting cellular processes and promoting cell death pathways. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell survival .

Neurological Applications

Adenosine Receptor Antagonism

Recent studies have explored the compound's potential as an adenosine receptor antagonist. Compounds similar to this compound have shown promise in modulating adenosine receptors implicated in neurological disorders. This modulation could lead to new treatments for conditions such as epilepsy and neurodegenerative diseases .

Pharmacokinetics and Drug Design

ADME Properties

The pharmacokinetic profile of this compound has been assessed using computational methods to predict absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable characteristics that suggest potential oral bioavailability and efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with an ethyl group instead of a methyl group.

6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Another derivative with similar biological activities.

Uniqueness: Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as Methyl DTP) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials supported by various studies.

Molecular Formula : C15H15N2O4

Molecular Weight : 299.29 g/mol

CAS Number : 347318-40-5

Methyl DTP belongs to the class of tetrahydropyrimidines and is characterized by a dimethylated oxo group and a phenyl substituent. Its structure is conducive to various chemical reactions including oxidation and substitution, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Methyl DTP. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The effectiveness against these pathogens suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

Research also highlights the anticancer potential of Methyl DTP. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism of Action : The compound appears to disrupt mitochondrial function and activate caspase pathways leading to cell death.

A study reported that Methyl DTP exhibited a significant reduction in cell viability at concentrations above 50 µM, with IC50 values in the low micromolar range for both cell lines tested .

Other Biological Activities

Beyond antimicrobial and anticancer effects, Methyl DTP has been investigated for additional therapeutic properties:

- Antioxidant Activity : Exhibits free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate potential in reducing inflammation markers in vitro, suggesting applications in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of Methyl DTP against multi-drug resistant strains of bacteria showed that it could inhibit growth effectively at lower concentrations compared to standard antibiotics. This positions it as a candidate for further development in antibiotic therapies. -

Case Study on Cancer Cell Lines :

In a comparative analysis with known chemotherapeutic agents, Methyl DTP was found to have comparable or superior efficacy against certain cancer cell lines. The study emphasized the need for further investigation into its mechanism of action and potential synergistic effects with existing drugs .

Research Findings Summary

The body of research surrounding Methyl DTP indicates significant promise in various therapeutic areas:

- Antimicrobial Activity : Effective against key bacterial pathogens.

- Anticancer Potential : Induces apoptosis in multiple cancer cell lines.

- Additional Benefits : Antioxidant and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. How can the Biginelli reaction be optimized for synthesizing Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodological Answer : The compound is synthesized via the Biginelli condensation using aldehydes, β-keto esters, and urea derivatives. A typical protocol involves refluxing benzaldehyde (4 mmol), methyl acetoacetate (4 mmol), and 1,3-dimethylurea (6 mmol) in methanol with p-toluenesulfonic acid (100 mg) as a catalyst for 16 hours . Reaction progress is monitored via TLC, and crystallization is induced by cooling to 0°C. Yields exceeding 90% are achievable with this method. Alternative solvents (ethanol, THF) and catalysts (polyphosphate ester) can improve reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include δ 2.51–3.20 ppm (methyl groups), 4.04–5.20 ppm (methoxy and CH protons), and 7.21–8.00 ppm (aromatic protons) .

- IR Spectroscopy : Peaks at 1700–1680 cm⁻¹ (ester C=O), 1620–1630 cm⁻¹ (amide C=O), and 3100–3240 cm⁻¹ (N-H stretching) confirm functional groups .

- Melting Point : Reported values range from 168–185°C, depending on crystallization conditions (e.g., ethanol vs. DCM) .

Q. How can impurities or byproducts be minimized during synthesis?

- Methodological Answer : Byproducts like regioisomers or incomplete cyclization products can arise due to variations in reaction temperature or stoichiometry. Purification via silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 3:1 to 6:1) effectively isolates the target compound. Recrystallization from ethanol or methanol further enhances purity (>95% by HPLC) .

Advanced Research Questions

Q. How does modifying the N-substituent impact the compound’s stereochemistry and biological activity?

- Methodological Answer : Enantioselective N-acylation using oxidative N-heterocyclic carbene (NHC) catalysts introduces chiral acyl groups. For example, replacing the methyl group with a benzyl or cinnamoyl substituent alters the compound’s [α]D values (e.g., +5.5 to +45.2°), confirmed via chiral HPLC . Such modifications enhance selectivity in enzyme inhibition studies or receptor binding assays.

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies in melting points (e.g., 168°C vs. 180°C) often arise from polymorphic forms or solvent-dependent crystallization. Single-crystal X-ray diffraction (using SHELXL or OLEX2) validates the structure and identifies hydrogen-bonding networks influencing thermal stability . Cross-referencing NMR data with computational tools (e.g., DFT-based chemical shift predictions) clarifies spectral inconsistencies .

Q. How can regioselectivity be controlled in dihydropyrimidine derivatives?

- Methodological Answer : Substituent positioning (e.g., para-fluorophenyl vs. 2,3-dichlorophenyl groups) directs regioselectivity during cyclization. For example, electron-withdrawing groups on the phenyl ring favor 4-substituted products, confirmed by HRMS and elemental analysis . Mechanistic studies using deuterated solvents or kinetic isotopic effects elucidate reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.